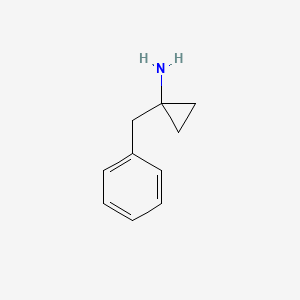

1-Benzylcyclopropylamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10(6-7-10)8-9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQRCQKFLCJFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181533 | |

| Record name | 1-Benzylcyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27067-03-4 | |

| Record name | 1-Benzylcyclopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027067034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylcyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzylcyclopropylamine and Its Structural Analogs

Regioselective and Stereoselective Synthesis Strategies

Control over regioselectivity (the specific location of bond formation) and stereoselectivity (the specific 3D arrangement of atoms) is paramount in synthesizing complex target molecules. wikipedia.org For chiral molecules like 1-benzylcyclopropylamine, enantioselective methods that favor the formation of a single enantiomer are particularly crucial, as different enantiomers can exhibit distinct biological activities. wikipedia.org

The direct functionalization of a carbon-hydrogen (C-H) bond is a powerful strategy for streamlining synthesis. Phosphine-catalyzed reactions have emerged as a potent tool for various transformations, including the formation of C-N bonds. mit.edursc.org In the context of this compound, a formal tertiary Csp³–H amination would involve the direct replacement of the hydrogen atom on the cyclopropane (B1198618) ring's tertiary carbon with an amino group.

Chiral tertiary phosphines can act as nucleophilic catalysts, enabling reactions like [3+2] annulations to form functionalized five-membered rings. mit.edunih.gov The general mechanism often involves the nucleophilic addition of the phosphine (B1218219) to an electron-deficient species, creating a zwitterionic intermediate that then reacts with another component. mit.edu For the synthesis of cyclopropylamines, this could involve a phosphine-mediated reaction with a cyclopropane-containing substrate. For instance, vinylcyclopropanes have been successfully employed as synthons in phosphine-catalyzed asymmetric annulation reactions to produce chiral pyrrolidines, demonstrating the utility of phosphine catalysis in activating cyclopropane-based substrates. nih.gov

The development of chiral phosphepine catalysts has been instrumental in advancing asymmetric intramolecular processes, which can generate significant molecular complexity, including additional rings and stereocenters. mit.edu Mechanistic studies suggest that the turnover-limiting step is often the initial nucleophilic addition of the phosphine to the substrate. mit.edu While direct application to this compound is a developing area, these phosphine-catalyzed methodologies represent a frontier approach for the C-H amination of strained ring systems.

Enantioselective synthesis, or asymmetric synthesis, is a chemical reaction sequence that preferentially forms one stereoisomer over others. wikipedia.org This is achieved by using a chiral catalyst, auxiliary, or reagent to influence the transition state of the reaction. wikipedia.org

Several protocols are applicable for the enantioselective synthesis of chiral amines and their derivatives. One notable approach involves the enantioselective alkynylation of isatin-derived ketimines, which provides a novel route to chiral amines that are derivatives of oxindoles. uva.es This method uses a chiral perhydro-1,3-benzoxazine catalyst in the presence of dimethylzinc (B1204448) and a terminal alkyne. uva.es A key success of this system was the synthesis of a cyclopropyl-containing derivative, which was obtained with high enantioselectivity. uva.es

Another powerful technique is the use of chiral Brønsted acids, such as BINOL-derived N-triflyl phosphoramides. These catalysts have been used in asymmetric iminium ion cyclization reactions to produce 1-aminoindene derivatives in good yields and high enantioselectivities. rsc.org Organocatalysis using chiral bifunctional acid-base catalysts has also proven effective. For example, a chinchona-based squaramide catalyst has been used for the enantioselective sulfa-Michael addition to cyclobutenes, yielding thio-substituted cyclobutanes with excellent enantioselectivity (er up to 99.7:0.3). rsc.org These organocatalytic strategies are highly relevant for establishing the stereocenter in analogs of this compound.

A summary of relevant enantioselective reaction data is presented below.

Table 1: Examples of Enantioselective Synthesis Results| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Perhydro-1,3-benzoxazine / Me₂Zn | N-Methylisatin | Chiral Propargylic Alcohol | 95:5 er | uva.es |

| Chiral Phosphine Ligand L2 | Imine | Amine | 99:1 er | uva.es |

| Chinchona-based Squaramide | Cyclobutene Derivative | Thio-cyclobutane | up to 99.7:0.3 er | rsc.org |

| BINOL-derived N-triflyl phosphoramide | 2-Alkenylbenzaldimine | 1-Aminoindene | High enantioselectivity | rsc.org |

In contrast, a divergent synthesis begins with a central core molecule that is sequentially reacted with different building blocks to create a library of structurally related compounds. wikipedia.org This strategy is highly efficient for generating molecular diversity and exploring structure-activity relationships. wikipedia.orgresearchgate.net Starting with a functionalized cyclopropylamine (B47189) core, a divergent approach could be used to introduce a wide variety of substituted benzyl (B1604629) groups, thus producing a library of this compound analogs. This method is particularly powerful in diversity-oriented synthesis, where the goal is to rapidly generate molecules with diverse skeletons. wikipedia.org

Enantioselective Synthesis Protocols

Novel Catalytic Systems in this compound Synthesis

The development of novel catalysts is a driving force in synthetic innovation, enabling reactions under milder conditions, with higher selectivity, and with greater functional group tolerance.

While transition metals are powerful catalysts, their removal from final products, especially in pharmaceutical applications, can be challenging. This has spurred the development of transition-metal-free synthetic methods. mdpi.com

A variety of such methods have been developed for C-N bond formation and the synthesis of heterocyclic compounds. mdpi.comnih.gov For example, an efficient protocol for synthesizing 1,3,5-triazines from benzylamines uses molecular oxygen as the oxidant in a transition-metal-free and phosphine-ligand-free system. researchgate.net Another approach uses elemental sulfur to mediate the reaction between benzyl chlorides and benzylamines, providing access to valuable nitrogen-containing heterocycles under metal-free conditions. researchgate.net Hypervalent iodine reagents have also been employed to achieve metal-free oxidative C(sp³)-H amination, a key transformation for creating C-N bonds directly. mdpi.com A straightforward, transition-metal-free methodology for the oxidative cyclopropanation of aza-1,6-enynes has been devised, leading to the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives, which are structurally related to the target compound class. rsc.org These strategies offer environmentally benign and cost-effective alternatives for the synthesis of this compound and its analogs. nih.govorganic-chemistry.org

Organocatalysis is a form of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. nih.govnih.gov This field has grown into a major pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. nih.gov The catalysts are typically composed of common elements like carbon, hydrogen, nitrogen, and oxygen. nih.gov

For amine synthesis, organocatalytic methods are particularly well-developed. Proline and its derivatives are classic organocatalysts used for asymmetric aldol (B89426) and Mannich reactions, which form β-aminocarbonyl compounds that are precursors to chiral amines. nih.govkyoto-u.ac.jp Chiral phase-transfer catalysts, often based on binaphthyl scaffolds or cinchona alkaloids, are highly effective for the asymmetric alkylation of glycine (B1666218) derivatives to produce non-natural amino acids. nih.govkyoto-u.ac.jp

More recently, phosphine-based organocatalysts have been used in scalable syntheses of natural products. nih.gov For example, a chiral bicyclic phosphine catalyst was employed in a practical, gram-scale synthesis of an optically pure pyrroline (B1223166) derivative with high enantiocontrol. nih.gov These covalent catalytic processes, where the catalyst and substrate form a temporary covalent bond, provide a powerful and often scalable metal-free approach to constructing complex chiral molecules like this compound. nih.gov

Molecular Mechanism of Action Studies of 1 Benzylcyclopropylamine

Exploration of Other Enzyme and Receptor Interactions at the Molecular Level

While the primary focus of research on 1-benzylcyclopropylamine has been its interaction with monoamine oxidase, a comprehensive understanding of its pharmacological profile requires investigating its potential interactions with other enzymes and receptors. scirp.orgfrontiersin.org The principle of molecular promiscuity suggests that a single small molecule can bind to multiple biological targets. mdpi.com

Binding Affinity and Selectivity Profiling

This compound functions as a potent competitive and time-dependent irreversible inhibitor of monoamine oxidase. dntb.gov.uaresearchgate.net Its affinity and rate of inactivation differ significantly between the two major isoforms of the enzyme, MAO-A and MAO-B, establishing it as a selective inhibitor.

Initial binding to the enzyme is reversible and competitive with substrates like benzylamine (B48309). dntb.gov.ua However, following this initial binding, a chemical reaction ensues that leads to the formation of a covalent bond with the enzyme or its flavin adenine (B156593) dinucleotide (FAD) cofactor, causing inactivation. researchgate.net

Studies have demonstrated that this compound is a potent inactivator of MAO-B. In contrast, its reaction with MAO-A is considerably slower, indicating a high degree of selectivity for the B isoform. researchgate.net Research by Silverman and Hiebert in 1988 specifically investigated the effects of known MAO-B inactivators on MAO-A. While a detailed kinetic analysis for this compound with MAO-A was difficult due to the slow reaction rate, the study highlighted its preferential action on MAO-B. researchgate.net For context, the table below includes data for the related compound, 1-Phenylcyclopropylamine, from the same study, which illustrates the typical selectivity profile of this class of inhibitors.

| Compound | Target Enzyme | Inhibition Constant (K_I) | Note |

|---|---|---|---|

| This compound | MAO-A | Not determined (reaction is very slow) | researchgate.net |

| This compound | MAO-B | Potent Inactivator | dntb.gov.ua |

| 1-Phenylcyclopropylamine | MAO-A | 2.7 mM | researchgate.net |

| 1-Phenylcyclopropylamine | MAO-B | 6.0 µM | researchgate.net |

This interactive table summarizes the binding affinity and selectivity. The data underscores the compound's marked preference for MAO-B.

Influence of the Cyclopropyl (B3062369) Moiety on Binding Dynamics

The cyclopropyl moiety is the cornerstone of this compound's mechanism of inactivation. The process is initiated by a single-electron transfer (SET) from the amine nitrogen to the enzyme's FAD cofactor, generating a cyclopropylaminyl radical cation. dntb.gov.uamdpi.com

This radical cation intermediate is highly unstable due to the inherent ring strain of the three-membered cyclopropyl group. The critical step in the inactivation pathway is the rapid opening of this cyclopropyl ring. mdpi.com This ring-opening relieves the strain and produces a highly reactive primary carbon-centered radical. This radical species then proceeds to form a covalent bond with a component of the enzyme's active site, such as the flavin cofactor or a nearby amino acid residue, leading to irreversible inactivation. researchgate.netmdpi.com

The dynamics of this process are a competition between two potential pathways for the radical cation intermediate:

Ring-Opening (Inactivation): The cleavage of the cyclopropyl ring to form a reactive radical that covalently modifies and inactivates the enzyme. mdpi.com

α-Proton Loss (Substrate Turnover): The loss of a proton from the carbon adjacent to the nitrogen, which would result in the formation of an imine product and regeneration of the active enzyme. In this scenario, the compound would act as a substrate rather than an inactivator. mdpi.com

The high propensity for the strained cyclopropylaminyl radical to undergo ring-opening makes the inactivation pathway dominant, defining this compound as a highly effective mechanism-based inactivator. dntb.gov.uamdpi.com

Molecular Probes for Target Engagement and Mechanism Elucidation

A molecular probe is a small molecule used to study and characterize biological targets like proteins. This compound exemplifies a specific class of molecular probes known as mechanism-based inactivators. These probes are invaluable for elucidating enzyme mechanisms and identifying active site structures.

By its nature as a mechanism-based inactivator, this compound is used to investigate the catalytic mechanism of monoamine oxidase. The process of inactivation itself provides insight into the enzyme's oxidative capabilities. dntb.gov.ua The compound's irreversible and covalent binding allows it to be used as a label for the MAO active site. For example, studies with related cyclopropylamines have used radiolabeled versions to identify the specific amino acid residues within the active site that are modified during inactivation. researchgate.net

Furthermore, the selectivity of this compound for MAO-B over MAO-A makes it a useful tool for differentiating the active site topographies and substrate specificities of the two isozymes. researchgate.net Observing the differential effects of this probe on MAO-A and MAO-B helps researchers map the structural differences that govern the unique functions of each enzyme isoform. The spectral changes that occur in the FAD cofactor upon covalent modification by cyclopropylamine (B47189) inhibitors also serve as a direct method for monitoring target engagement and understanding the electronic aspects of the catalytic reaction.

Structure Activity Relationship Sar Elucidation and Rational Design of 1 Benzylcyclopropylamine Analogs

Systematic Modification of the Benzyl (B1604629) Moiety and its Impact on Activity

The benzyl group of 1-benzylcyclopropylamine serves as a critical recognition element for enzyme active sites. Altering its electronic and steric properties through the introduction of various substituents can dramatically impact the compound's binding affinity and inhibitory power. mdpi.com

The nature of substituents on the aromatic ring of benzylamine (B48309) and phenethylamine (B48288) analogues plays a significant role in modulating their inhibitory activity against enzymes like monoamine oxidases (MAO). nih.govnih.gov Studies on related 2-arylcyclopropylamines have shown that the electronic properties of these substituents are a key determinant of inhibitory potency, particularly for MAO-A. nih.gov

Research on a series of trans-2-aryl-2-fluorocyclopropylamines revealed that introducing electron-withdrawing groups at the para-position of the aryl ring enhances the inhibition of MAO-A. nih.gov Conversely, electron-donating substituents like methyl or methoxy (B1213986) groups did not significantly alter this activity. nih.gov This suggests that the enzyme's active site is sensitive to the electronic distribution within the inhibitor's aromatic ring. For instance, compounds with halogen substituents, which are electron-withdrawing, have demonstrated potent inhibition. mdpi.comnih.gov In one study on metalloaminopeptidase inhibitors, a halogen-substituted benzyl fragment resulted in the most effective inhibition for the porcine ortholog. mdpi.com In contrast, introducing a nitro group (NO2) or a carboxylic acid group (COOH) led to a decrease in activity against the same enzyme. mdpi.com

The following table summarizes the inhibitory activities of various substituted analogs against different enzymes, illustrating the impact of benzyl moiety substituents.

| Compound/Analog | Substituent on Benzyl/Aryl Ring | Target Enzyme | Measured Activity (Ki or IC50) |

| trans-2-(4-fluorophenyl)-2-fluorocyclopropylamine | 4-Fluoro (Electron-withdrawing) | MAO-A | IC50: 3.7 µM nih.gov |

| trans-2-(4-chlorophenyl)-2-fluorocyclopropylamine | 4-Chloro (Electron-withdrawing) | MAO-A | IC50: 4.0 µM nih.gov |

| trans-2-(4-methylphenyl)-2-fluorocyclopropylamine | 4-Methyl (Electron-donating) | MAO-A | IC50: 6.4 µM nih.gov |

| Phosphonamidate Inhibitor 6a | 4-Fluoro | Porcine APN | Ki: 5.8 µM mdpi.com |

| Phosphonamidate Inhibitor 6b | 4-Chloro | Porcine APN | Ki: 6.8 µM mdpi.com |

| Phosphonamidate Inhibitor 6d | 4-Nitro | Porcine APN | Ki: 34 µM mdpi.com |

This table is generated based on data from studies on structurally related cyclopropylamine (B47189) and benzyl-substituted inhibitors to illustrate the principles of substituent effects.

Both steric and electronic factors govern how this compound analogs interact with their enzymatic targets. researchgate.net Steric effects arise from the spatial arrangement of atoms, where bulky substituents can physically hinder the molecule from achieving an optimal binding pose within the enzyme's active site. numberanalytics.com Electronic effects relate to the distribution of charge in the molecule, influencing non-covalent interactions like hydrogen bonds and electrostatic interactions that are crucial for binding. nih.gov

The distinction between these influences is evident when comparing the inhibition of MAO-A and MAO-B. The inhibition of MAO-A by substituted cyclopropylamines shows a clear correlation with the electronic properties of the substituents. nih.gov In contrast, the inhibition of MAO-B appears to be less influenced by electronics and more by steric factors. This is attributed to differences in the active site architecture of the two enzyme isoforms. MAO-B possesses a two-part cavity structure, with an "entrance cavity" and a larger hydrophobic substrate cavity. nih.gov The passage of an inhibitor from the entrance to the substrate-binding region may be the rate-limiting step, making the size and shape (steric properties) of the inhibitor a dominant factor for MAO-B selectivity. nih.gov For MAO-A, which has a single, wider cavity, electronic interactions with the benzyl moiety appear to play a more direct role in the inhibitory mechanism. nih.gov

Substituent Effects on Enzyme Binding and Inhibition

Functionalization of the Cyclopropyl (B3062369) Ring for Modulated Activity

The cyclopropyl ring is a key structural feature, providing rigidity and influencing the electronic properties and metabolic stability of the molecule. vulcanchem.comvulcanchem.com Modifications to this ring, particularly concerning its stereochemistry and conformation, are critical for modulating biological activity.

Stereochemistry, the three-dimensional arrangement of atoms, is often critical for a molecule's biological activity, as enantiomeric forms can exhibit vastly different pharmacological profiles. vulcanchem.comvulcanchem.com In the context of cyclopropylamine derivatives, the relative orientation of substituents on the cyclopropane (B1198618) ring can significantly affect enzyme inhibition.

Studies on 2-aryl-2-fluorocyclopropylamines, which are analogs of the classic MAO inhibitor tranylcypromine (B92988), demonstrate a profound stereochemical impact. The trans-isomers were found to be significantly more potent inhibitors of both MAO-A and MAO-B compared to their corresponding cis-isomers. nih.gov However, the less active cis-isomers displayed greater selectivity for MAO-B. nih.gov This highlights that target recognition is highly dependent on the specific 3D geometry of the inhibitor, which must complement the topography of the enzyme's active site.

| Diastereomer Pair | Target Enzyme | trans-isomer IC50 | cis-isomer IC50 |

| 2-phenyl-2-fluorocyclopropylamine | MAO-A | 6.4 µM | >1000 µM |

| 2-phenyl-2-fluorocyclopropylamine | MAO-B | 5.4 µM | 110 µM |

| 2-(4-fluorophenyl)-2-fluorocyclopropylamine | MAO-A | 3.7 µM | 200 µM |

| 2-(4-fluorophenyl)-2-fluorocyclopropylamine | MAO-B | 4.3 µM | 32 µM |

This table is generated from data presented for fluorinated tranylcypromine analogs to demonstrate the impact of cis/trans stereoisomerism on inhibitory activity. nih.gov

Conformational analysis is the study of the different 3D shapes a molecule can adopt through the rotation of its single bonds. fiveable.me These different shapes, or conformers, often have different energy levels, and the molecule will spend most of its time in lower-energy, more stable conformations. drugdesign.org The specific conformation that binds to an enzyme's active site is known as the bioactive conformation. Understanding the preferred conformations of this compound derivatives is essential for explaining their biological activity. fiveable.menih.gov

The strained three-membered cyclopropyl ring imparts significant conformational rigidity to the molecule. vulcanchem.comvulcanchem.com Computational methods, such as molecular mechanics calculations, are used to determine the energy-minimized structures and map the conformational landscape of a molecule. nih.gov For a molecule to be active, its low-energy conformations must match the geometric requirements of the enzyme's binding site. If the bioactive conformation is a high-energy state, the molecule will be a less potent inhibitor because a significant energy penalty must be overcome for it to bind effectively. drugdesign.org Therefore, conformational analysis helps researchers understand why certain structural modifications lead to higher or lower activity by assessing their effect on the molecule's preferred 3D shape and its ability to adopt the necessary bioactive conformation. leidenuniv.nl

Stereochemical Impact on Target Recognition

Rational Design of this compound Derivatives as Enzyme Modulators

Rational drug design aims to develop new, more effective therapeutic agents by leveraging a detailed understanding of a drug's biological target and the structural basis of its activity. nih.govnih.gov By applying the principles of structure-activity relationships (SAR) gleaned from systematic modifications, researchers can design novel this compound derivatives with enhanced potency and selectivity as enzyme modulators. nih.govresearchgate.net

The SAR data provides a clear roadmap for rational design. For example, knowing that electron-withdrawing substituents at the para-position of the benzyl ring enhance MAO-A inhibition provides a clear strategy: synthesize new analogs bearing different or more potent electron-withdrawing groups (e.g., trifluoromethyl, cyano) at that position to optimize activity. nih.gov Similarly, the finding that trans-isomers of cyclopropylamine inhibitors are markedly more active than cis-isomers directs synthetic efforts toward stereoselective routes that produce the trans-isomer exclusively, avoiding the less active counterpart. nih.govnih.gov

Computational modeling and conformational analysis are key tools in this process. nih.gov By building a model of the target enzyme's active site, often from X-ray crystallography data, researchers can computationally "dock" newly designed virtual compounds. This allows them to predict binding affinity and identify which proposed structures are most likely to interact favorably with the target before committing to their chemical synthesis. mdpi.com This approach, which integrates SAR data with computational chemistry, accelerates the discovery of lead compounds by focusing resources on molecules with the highest probability of success. researchgate.net

Computational-Assisted Design of Novel Analogs

While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles of computational-assisted drug design for MAO inhibitors provide a clear framework for designing novel analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling are instrumental in this process. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies on various classes of MAO inhibitors have established correlations between the physicochemical properties of molecules and their biological activities. For phenethylamine derivatives, a scaffold related to this compound, CoMFA (Comparative Molecular Field Analysis) has shown that steric properties of substituents play a more critical role than electrostatic properties in determining inhibitory activity. mdpi.com A hypothetical QSAR study on this compound analogs would likely involve synthesizing a series of derivatives with modifications on the benzyl ring and the cyclopropylamine moiety. By correlating the inhibitory concentrations (IC50) of these analogs with their structural descriptors (e.g., steric, electronic, hydrophobic parameters), a predictive model could be developed to guide the synthesis of more potent inhibitors.

Molecular Docking

Molecular docking simulations are crucial for visualizing the binding interactions of this compound and its analogs within the active sites of MAO-A and MAO-B. The crystal structures of human MAO-A and MAO-B reveal a hydrophobic active site cavity with key amino acid residues, such as Tyr407 and Tyr444 in MAO-A, and Tyr398 and Tyr435 in MAO-B, that are critical for ligand binding. mdpi.comnih.gov Docking studies of potential this compound analogs would focus on optimizing interactions with these residues. For instance, substitutions on the benzyl ring could be designed to enhance π-π stacking interactions with tyrosine residues. The orientation of the cyclopropylamine group is also critical, as it is involved in the mechanism of irreversible inhibition.

Pharmacophore Modeling

Pharmacophore models for MAO-A inhibitors often highlight the importance of aromatic rings and hydrophobic groups. mdpi.com A common pharmacophore model for MAO-A inhibitors includes two aromatic rings and a hydrophobic feature, or three hydrophobic groups and a hydrogen bond acceptor/donor. mdpi.com When designing novel this compound analogs, this model would suggest that incorporating additional hydrophobic or aromatic moieties, or introducing hydrogen bonding capabilities through substitution on the benzyl ring, could enhance inhibitory potency.

A hypothetical design strategy employing these computational tools would involve:

Building a library of virtual this compound analogs with diverse substitutions.

Docking these analogs into the active sites of MAO-A and MAO-B to predict binding affinities and orientations.

Developing a QSAR model based on a training set of synthesized and tested analogs.

Using the QSAR model and docking results to prioritize the synthesis of analogs predicted to have the highest inhibitory activity and selectivity.

Synthesis and Evaluation of Isosteric and Bioisosteric Replacements

The synthesis and evaluation of isosteric and bioisosteric replacements for different moieties of this compound are fundamental to understanding its SAR and for developing improved analogs. Bioisosteric replacement aims to create new molecules with similar biological properties by exchanging an atom or a group of atoms with a broadly similar alternative. cambridgemedchemconsulting.com

Isosteric Replacements for the Cyclopropyl Ring

The cyclopropyl ring is a crucial feature of this compound, contributing to its mechanism-based inactivation of MAO. nih.gov However, exploring isosteric replacements can provide insights into the steric and electronic requirements for activity. Potential isosteric replacements for the cyclopropyl ring could include other small, strained ring systems. The synthesis of such analogs would typically involve the reaction of a substituted benzyl halide with the desired cycloalkylamine.

| Analog | Replacement for Cyclopropyl | Rationale for Replacement | Predicted Effect on Activity |

| 1-Benzylcyclobutylamine | Cyclobutyl | Larger ring size, different ring strain | May alter binding orientation and reactivity, potentially reducing inhibitory potency. |

| 1-Benzyloxiranylmethanamine | Oxiranyl | Introduction of a heteroatom, potential for different interactions | The oxirane ring can be reactive and may lead to different inhibition mechanisms. |

Bioisosteric Replacements for the Benzyl Group

The benzyl group of this compound primarily occupies a hydrophobic pocket in the MAO active site. Bioisosteric replacement of the phenyl ring within the benzyl group can modulate properties such as lipophilicity, metabolic stability, and receptor interactions. enamine.net A variety of aromatic and heteroaromatic rings can serve as bioisosteres for the phenyl group. nih.govnih.gov

For instance, replacing the phenyl ring with a thiophene (B33073) or pyridine (B92270) ring could alter the electronic properties and introduce potential new hydrogen bonding interactions. The synthesis of these analogs would involve coupling the corresponding heteroaromatic methyl halide with cyclopropylamine.

| Analog | Bioisosteric Replacement for Phenyl Ring | Rationale for Replacement | Predicted Effect on Activity |

| 1-(Thiophen-2-ylmethyl)cyclopropylamine | Thiophene | Similar size, different electronic distribution | May maintain or enhance binding through different electronic interactions. |

| 1-(Pyridin-4-ylmethyl)cyclopropylamine | Pyridine | Introduction of a nitrogen atom | Could introduce a key hydrogen bond, potentially increasing affinity and altering selectivity. |

| 1-(Naphthylmethyl)cyclopropylamine | Naphthalene | Increased size and hydrophobicity | May enhance binding in larger hydrophobic pockets, but could also decrease solubility. |

The evaluation of these synthesized analogs would involve in vitro assays to determine their IC50 values against MAO-A and MAO-B, allowing for a direct comparison with the parent compound, this compound. Initial studies have shown that this compound is a potent competitive reversible inhibitor and a mechanism-based inactivator of MAO. nih.gov A related analog, 1-(phenylcyclopropyl)methylamine, where a methylene (B1212753) group is inserted between the phenyl and cyclopropyl moieties, acts as a substrate for MAO without causing inactivation, highlighting the critical positioning of the structural components for inhibitory activity. nih.gov

A summary of the inhibitory data for this compound and a related analog is presented below.

| Compound | Target Enzyme | Inhibitory Activity | Reference |

| This compound | Monoamine Oxidase (MAO) | Potent competitive reversible inhibitor and mechanism-based inactivator | nih.gov |

| 1-(Phenylcyclopropyl)methylamine | Monoamine Oxidase (MAO) | Substrate, no inactivation | nih.gov |

Further synthesis and systematic evaluation of a broader range of isosteric and bioisosteric analogs are necessary to build a comprehensive SAR profile for this class of compounds.

Computational and Theoretical Chemical Investigations of 1 Benzylcyclopropylamine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations, based on solving the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. inflibnet.ac.in These methods can elucidate the electronic structure, which dictates the molecule's chemical behavior.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory describes the distribution and energy of electrons within a molecule. numberanalytics.comhuntresearchgroup.org.uk Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. utexas.edulibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's excitability and chemical reactivity. utexas.edulibretexts.org A smaller gap generally suggests that the molecule can be more easily excited.

For molecules like 1-benzylcyclopropylamine, MO analysis can reveal how different parts of the structure, such as the benzyl (B1604629) group and the cyclopropylamine (B47189) moiety, contribute to the frontier orbitals. rsc.org The distribution of these orbitals influences where the molecule is likely to donate or accept electrons in a chemical reaction. libretexts.org

Another important electronic property is the molecular electrostatic potential (MEP). The MEP map illustrates the three-dimensional charge distribution of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. readthedocs.iouni-muenchen.de This map is a valuable guide for predicting how a molecule will interact with other charged species, such as substrates or receptor sites. uni-muenchen.de For this compound, the MEP would likely show a negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, and varying potentials across the aromatic ring.

Table 1: Illustrative Data from Quantum Mechanical Calculations for a Hypothetical Aromatic Amine

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates electronic stability and reactivity. |

| Dipole Moment | 1.8 D | Measure of the overall polarity of the molecule. |

| Partial Charge on Nitrogen | -0.4 e | Indicates the electron-rich nature of the amine group. |

Note: This table contains hypothetical data for illustrative purposes and does not represent actual calculated values for this compound.

Reaction Mechanism Predictions and Transition State Characterization

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. mdpi.com By mapping the potential energy surface (PES) of a reaction, chemists can identify the most energetically favorable route from reactants to products. inflibnet.ac.inarxiv.org A crucial point on this surface is the transition state (TS), which is the highest energy point along the reaction path. numberanalytics.comucsb.edu The energy of the transition state relative to the reactants determines the activation energy, a key factor governing the reaction rate. numberanalytics.com

For this compound, computational studies could predict the mechanisms of its reactions, such as its inactivation of monoamine oxidase (MAO). nih.gov For instance, density functional theory (DFT) calculations can be used to model the formation of a covalent adduct between the inhibitor and the enzyme's flavin cofactor. tandfonline.comresearchgate.net These calculations can help to characterize the geometry and energy of the transition state for this process, providing support for proposed mechanisms, such as those involving one-electron transfers. nih.gov The characterization of transition states often involves frequency calculations to confirm that the structure corresponds to a true saddle point on the PES (i.e., it has exactly one imaginary frequency). ucsb.edu

Molecular Dynamics Simulations of this compound-Target Complexes

While quantum mechanics is ideal for studying the detailed electronic structure of a single molecule or a small complex, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of larger systems, such as a ligand bound to a protein, over time. frontiersin.orgnih.gov

Ligand-Protein Binding Dynamics and Energetics

MD simulations can provide a detailed, time-resolved view of how a ligand like this compound interacts with its protein target. frontiersin.orgnih.gov These simulations model the movements of all atoms in the system, including the ligand, the protein, and surrounding solvent molecules, by solving Newton's equations of motion. frontiersin.org This allows for the study of how the ligand settles into the binding site, the stability of its binding pose, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are formed and broken over time. frontiersin.orgeuropeanreview.org

Furthermore, MD simulations can be used to estimate the binding free energy between a ligand and a protein. plos.org Techniques like comparative binding energy (COMBINE) analysis can be employed to develop quantitative structure-kinetic relationships (QSKRs) that correlate specific ligand-protein interactions with binding affinity and dissociation rates. nih.gov For this compound, such simulations could reveal the key residues in the MAO active site responsible for its binding and inhibitory activity.

Table 2: Illustrative Data from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Value | Significance |

| RMSD of Ligand | 1.5 Å | Root-mean-square deviation, indicating the stability of the ligand's position in the binding site. |

| Number of H-Bonds | 2-3 | Average number of hydrogen bonds between the ligand and protein, contributing to binding affinity. |

| van der Waals Energy | -45 kcal/mol | Contribution of non-polar interactions to the binding energy. |

| Electrostatic Energy | -20 kcal/mol | Contribution of polar interactions to the binding energy. |

| Binding Free Energy (est.) | -8.5 kcal/mol | Estimated overall strength of the ligand-protein interaction. |

Note: This table contains hypothetical data for illustrative purposes and does not represent actual simulation results for this compound.

Conformational Landscapes and Flexibility of this compound

A molecule's biological activity is often dependent on its three-dimensional shape or conformation. This compound possesses conformational flexibility due to the rotatable bonds between the cyclopropyl (B3062369) ring, the methylene (B1212753) bridge, and the phenyl ring. MD simulations can be used to explore the conformational landscape of the molecule, identifying the low-energy conformations that are most likely to be present and interact with a biological target. plos.org Understanding the flexibility of the molecule is crucial, as the conformation adopted in the bound state may differ from its preferred conformation in solution. nih.gov

Ligand-Based and Structure-Based In Silico Screening Applications

Computational methods are widely used in drug discovery to screen large libraries of virtual compounds to identify potential new drug candidates. ebi.ac.uk These in silico screening techniques can be broadly categorized as either ligand-based or structure-based. qima-lifesciences.commdpi.com

In ligand-based virtual screening (LBVS) , the structure of a known active molecule, such as this compound, is used as a template to search for other molecules with similar properties. qima-lifesciences.commdpi.com This approach is based on the principle that molecules with similar structures are likely to have similar biological activities. qima-lifesciences.com Methods include searching for molecules with similar 2D fingerprints or 3D shapes and electrostatic properties. qima-lifesciences.comnih.gov

In structure-based virtual screening (SBVS) , the 3D structure of the biological target (e.g., a protein) is used to guide the search for new ligands. ebi.ac.ukqima-lifesciences.com The most common SBVS technique is molecular docking, where virtual compounds are computationally placed into the binding site of the target, and their potential binding affinity is estimated using a scoring function. mdpi.com Analogs of this compound could be docked into the active site of MAO to predict their binding modes and affinities, helping to prioritize which new compounds to synthesize and test. acs.org

Virtual Screening for Novel Binding Partners

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. frontiersin.org In the context of this compound, while its interaction with monoamine oxidase (MAO) is well-established, virtual screening methodologies could be employed to identify novel, previously unknown binding partners, potentially expanding its therapeutic applications. nih.gov The process involves computationally "docking" compounds from a library into the binding site of a target protein. creative-biostructure.com

The general workflow for a structure-based virtual screening (SBVS) campaign to identify new binding partners for analogs of this compound would follow a standardized, multi-step process. creative-biostructure.com This process begins with the preparation of the target protein's three-dimensional structure and a library of chemical compounds. scielo.br The compounds are then docked into the target's binding site using specialized software, and their potential binding affinity is estimated using scoring functions. frontiersin.org This allows for the ranking and selection of the most promising candidates for further experimental testing. creative-biostructure.comresearchgate.net

Table 1: Generalized Workflow for Structure-Based Virtual Screening (SBVS)

| Step | Description | Key Considerations |

| 1. Target Selection & Preparation | A 3D structure of a potential protein target is selected. This can be obtained from databases like the Protein Data Bank (PDB) or generated via homology modeling. frontiersin.orgcreative-biostructure.com The structure is prepared by removing water molecules, adding hydrogens, and assigning charges. scielo.br | The quality and resolution of the target structure are critical for accurate docking. frontiersin.org |

| 2. Compound Library Preparation | A library of compounds, which could include analogs of this compound, is prepared. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties. scielo.brnih.gov | Libraries can range from commercially available collections to custom-designed sets of molecules. The diversity and relevance of the library are important. researchgate.net |

| 3. Molecular Docking | The compound library is computationally screened against the target protein's binding site. Docking algorithms predict the preferred orientation of the ligand when bound to the receptor to form a stable complex. frontiersin.orglaurinpublishers.com | Docking can be performed at different levels of precision, such as high-throughput virtual screening (HTVS), standard precision (SP), and extra precision (XP), to balance speed and accuracy. researchgate.netnih.gov |

| 4. Hit Identification & Prioritization | Scoring functions are used to rank the docked compounds based on their predicted binding affinity or "docking score". creative-biostructure.com Compounds with the best scores (the "hits") are selected for further analysis. | No single scoring function is perfect; sometimes, a consensus approach using multiple functions is employed to reduce false positives. frontiersin.org |

| 5. Post-Screening Analysis | The top-ranked hits are visually inspected for plausible binding modes and interactions with key amino acid residues in the target's active site. This step often involves filtering based on physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness. researchgate.net | This qualitative analysis helps ensure that the computationally predicted interactions are chemically sensible before committing to experimental validation. |

While specific studies detailing a broad virtual screening campaign starting from this compound for novel targets are not prominent in the literature, the principles of this methodology are widely applied in drug discovery to identify potential inhibitors for various targets. scielo.brnih.gov

Predictive Modeling of Molecular Interactions

Predictive modeling encompasses a range of computational methods used to forecast the biological activity and interaction of a molecule based on its structure. These models are crucial for understanding how compounds like this compound interact with biological targets such as enzymes.

Quantum Chemical Modeling Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been used to investigate the mechanism of MAO inhibition by cyclopropylamine derivatives. tandfonline.comrsc.org These studies model the reaction at the electronic level, allowing researchers to calculate properties like activation energies for different steps in the enzymatic reaction. tandfonline.com For example, computational modeling has been used to study the stability of the covalent adduct formed between an inactivator and the enzyme, which is a key aspect of mechanism-based inactivation. tandfonline.comresearchgate.net Research has shown good agreement between calculated activation energies for the breakdown of hypothetical enzyme-inhibitor adducts and experimental findings, supporting the proposed inactivation mechanisms. tandfonline.comresearchgate.net

Molecular Docking Molecular docking is a primary tool for predicting the binding conformation and affinity of a ligand to a target protein. nih.govmdpi.com In the case of this compound, docking studies would be used to model its interaction with the active site of MAO. The software predicts how the molecule fits into the binding pocket and estimates the binding energy, which correlates with inhibitory potency. nih.gov Key interactions, such as hydrogen bonds and hydrophobic interactions with active site residues, can be identified, providing a rationale for the molecule's activity. nih.gov Docking analyses are often in good agreement with in-vitro results and can guide the synthesis of more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the physicochemical properties of a series of compounds with their biological activities. jocpr.comwikipedia.org A QSAR model is a mathematical equation that relates numerical properties of a molecule, known as molecular descriptors, to its activity. longdom.orgwikipedia.org

Table 2: Key Concepts in QSAR Modeling

| Component | Description | Example |

| Molecular Descriptors | Numerical values that describe the physicochemical, structural, or electronic properties of a molecule. jocpr.comnih.gov Thousands can be calculated for a single compound. | Molecular Weight, LogP (lipophilicity), Polar Surface Area, Number of Hydrogen Bond Donors/Acceptors. longdom.orgresearchgate.net |

| Training & Test Sets | A dataset of molecules with known activities is split into a training set (to build the model) and a test set (to validate the model's predictive power). nih.gov | A series of 50 related compounds might be split into a training set of 40 and a test set of 10. |

| Mathematical Model | A statistical method, such as Multiple Linear Regression (MLR), is used to create an equation relating the descriptors (predictor variables) to the biological activity (response variable). longdom.orgwikipedia.org | Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... |

| Model Validation | The model's robustness and predictive ability are evaluated using statistical metrics, such as the coefficient of determination (R²). nih.gov | A high R² value (e.g., > 0.9) for the training set and good predictive performance on the test set indicate a reliable model. nih.gov |

For this compound and its analogs, a QSAR study could be developed to predict their inhibitory activity against MAO. By analyzing a series of related compounds, a QSAR model could identify which structural features, such as the size of a substituent or the electronic properties of the benzyl ring, are most important for potent inhibition. jocpr.comnih.gov This insight allows for the rational design of new compounds with potentially improved efficacy. jocpr.com

Enzymatic Biotransformation and Metabolic Pathway Analysis of 1 Benzylcyclopropylamine

In Vitro Enzymatic Conversion Studiesku.edunih.gov

In vitro studies utilizing various enzymatic systems have been instrumental in characterizing the metabolic fate of 1-benzylcyclopropylamine. These studies have primarily focused on the enzymatic reactions catalyzed by monoamine oxidase (MAO) and cytochrome P450 (P450) enzymes.

Characterization of Enzymatic Products (e.g., Benzyl (B1604629) Vinyl Ketone formation)ku.edunih.gov

The enzymatic conversion of this compound results in the formation of several distinct products. One of the notable metabolites formed during the interaction of this compound with monoamine oxidase is benzyl vinyl ketone. ku.edu This product arises from the excess equivalents of this compound that are not involved in the direct inactivation of the enzyme. ku.edu

In vitro studies with cytochrome P450 have identified a broader range of metabolites. The complete metabolic profile of this compound in a P450 system has been shown to include cyclopropanone (B1606653) hydrate, 3-hydroxypropionaldehyde, cyclopropylamine (B47189), benzaldehyde, benzyl alcohol, and benzaldoxime. nih.gov The formation of 3-hydroxypropionaldehyde is particularly significant as it was initially considered a signature metabolite for a single electron transfer (SET) mechanism of oxidation. nih.gov However, further evidence suggests a different primary mechanism.

Identification of Biotransformation Pathways Independent of In Vivo Outcomes

The in vitro biotransformation pathways of this compound are primarily characterized by oxidative reactions. The interaction with monoamine oxidase leads to oxidative deamination. researchgate.net For cytochrome P450 enzymes, the metabolic pathways are more diverse and involve N-dealkylation and oxidation of the cyclopropyl (B3062369) ring. nih.gov These in vitro findings provide a foundational understanding of the potential metabolic routes, which may or may not fully represent the complete picture of its fate in a whole organism. The formation of reactive intermediates, such as the iminium metabolite, has also been proposed as a significant pathway, potentially leading to covalent binding to macromolecules. nih.gov

Role of Specific Enzyme Isoforms in Biotransformationresearchgate.netvulcanchem.comdshs-koeln.de

The biotransformation of this compound is mediated by specific enzyme isoforms. Research has identified that this compound acts as a time-dependent, irreversible inactivator of monoamine oxidase A (MAO-A). vulcanchem.com While it also interacts with MAO-B, its primary inhibitory activity is directed towards the A isoform. researchgate.net

The metabolism of cyclopropylamines is also known to be mediated by cytochrome P450 enzymes. hyphadiscovery.com While specific P450 isoforms directly responsible for this compound metabolism are not definitively identified in the provided context, the types of observed metabolic reactions, such as N-dealkylation and hydroxylation, are commonly catalyzed by isoforms like CYP3A4, CYP2D6, and CYP2C19. dshs-koeln.de For instance, CYP1A2 has been implicated in the oxidation of the cyclopropylamine moiety in other compounds, suggesting its potential involvement. hyphadiscovery.com

Mechanistic Insights into Enzyme-Mediated Transformations

The enzymatic transformation of this compound involves complex chemical mechanisms, including oxidation, reduction, and conjugation reactions.

Oxidative and Reductive Biotransformationsku.edunih.govpharmacy180.com

Oxidative biotransformation is a major metabolic route for this compound. With monoamine oxidase, a proposed one-electron mechanism leads to the inactivation of the enzyme. ku.edu In the case of cytochrome P450-catalyzed oxidation, a conventional hydrogen abstraction/hydroxyl recombination mechanism is suggested to be at play, rather than a single electron transfer (SET) mechanism. nih.gov This hydrogen abstraction can occur at different C-H bonds within the molecule, leading to various carbinolamine intermediates and subsequent N-dealkylation products like cyclopropanone hydrate. nih.gov Alternatively, hydrogen abstraction from the N-H bond of the secondary amine can form a neutral aminyl radical, which may then undergo rapid ring-opening, contributing to enzyme inactivation or the formation of products like 3-hydroxypropionaldehyde. nih.gov

Reductive biotransformations are also a possibility for amine metabolites. While specific reductive pathways for this compound are not detailed, in general, bioreduction can generate polar functional groups like hydroxyl and amino groups, which can then undergo further biotransformation or conjugation. pharmacy180.com

Conjugation Reactionsedx.orgresearchgate.netuomustansiriyah.edu.iq

Following Phase I metabolism, the resulting metabolites of this compound can undergo Phase II conjugation reactions. These reactions typically involve the addition of endogenous molecules to increase water solubility and facilitate excretion. edx.org For amine metabolites, common conjugation pathways include acetylation, which can occur on primary and aromatic amines. edx.orguomustansiriyah.edu.iq Other potential conjugation reactions for hydroxylated metabolites include glucuronidation and sulfation. edx.org Furthermore, the formation of N-hydroxy aromatic amines as metabolites can lead to their activation into toxic intermediates through conjugation reactions like N-glucuronidation, O-acetylation, and O-sulfonation. researchgate.net Glutathione conjugation is another important detoxification pathway for reactive electrophilic compounds that may be formed during the metabolism of this compound. uomustansiriyah.edu.iq

Applications of 1 Benzylcyclopropylamine As Chemical Probes and Research Tools

Utilization in Enzyme Mechanism Elucidation.Current time information in Bangalore, IN.vulcanchem.comcore.ac.uk

The primary application of 1-benzylcyclopropylamine as a research tool lies in its ability to elucidate the mechanisms of enzymes, most notably monoamine oxidase (MAO).

This compound acts as a mechanism-based inactivator of monoamine oxidase A (MAO-A), meaning it is converted by the enzyme's own catalytic mechanism into a reactive species that then irreversibly binds to and inhibits the enzyme. vulcanchem.comnih.gov This "suicide inhibition" provides valuable information about the active site of MAO. The structural features of this compound, specifically the placement of the benzyl (B1604629) group relative to the cyclopropyl (B3062369) ring and the nitrogen atom, are critical for its interaction with the enzyme. vulcanchem.com By studying how this and structurally related compounds interact with MAO, researchers can infer the topology and chemical nature of the enzyme's active site.

The interaction of this compound with MAO is a time-dependent process, although the reaction with MAO-A has been noted to be relatively slow. vulcanchem.com The inactivation process suggests the formation of a covalent bond between a reactive intermediate derived from this compound and a component of the enzyme's active site. core.ac.uk

The study of this compound and its analogs has been instrumental in proposing and investigating the mechanistic pathways of MAO. A prominent proposed mechanism involves a single electron transfer (SET) from the amine to the flavin cofactor of MAO, generating a cyclopropylaminyl radical cation. core.ac.uknih.gov This unstable intermediate can then undergo ring opening to form a reactive carbon-centered radical that alkylates the enzyme, leading to inactivation. core.ac.uk

Interestingly, while this compound acts as an inactivator, a closely related analog, 1-(phenylcyclopropyl)methylamine, serves as a substrate for MAO, being converted to 1-phenylcyclopropanecarboxaldehyde without causing enzyme inactivation. nih.gov This differential behavior highlights the subtle structural requirements for a compound to be processed as a substrate versus an inactivator and provides further insight into the catalytic cycle of MAO. The study of such analogs helps to map out the decision points within the enzyme's processing pathway.

| Compound | Interaction with MAO | Proposed Outcome |

| This compound | Mechanism-based inactivator | Covalent modification of the enzyme |

| 1-(Phenylcyclopropyl)methylamine | Substrate | Conversion to aldehyde product |

Probing Active Site Characteristics of MAO

Development of Fluorescent or Tagged Analogs for Chemical Biology Research.rsc.orgresearchgate.net

The core structure of this compound can be modified to create more sophisticated chemical probes for chemical biology applications. These modifications often involve the attachment of fluorescent tags or other reporter groups.

Tagged analogs of cyclopropylamines are valuable for identifying the protein targets of bioactive small molecules. plos.orgyoutube.com A common strategy involves creating a probe that contains a photoreactive group and a reporter tag (like biotin (B1667282) or a fluorescent dye) attached to the cyclopropylamine (B47189) scaffold. youtube.comnih.gov When this probe binds to its protein target, it can be covalently cross-linked upon exposure to UV light. The reporter tag then allows for the isolation and identification of the protein-probe adduct, revealing the biological target. youtube.com While direct examples of fluorescently tagged this compound for target identification are not prevalent in the reviewed literature, the principle is well-established for other cyclopropylamine-containing molecules and represents a potential application. rsc.org For instance, ferrocene-cyclopropylamine conjugates have been synthesized to harness the redox properties of ferrocene (B1249389) to initiate oxidative ring-opening, a process that could be adapted for target identification. rsc.org

The reactivity of the cyclopropylamine moiety can be exploited in the design of functional reagents. For example, the oxidation of the cyclopropylamine in trovafloxacin, a fluoroquinolone antibiotic, is hypothesized to lead to the formation of reactive intermediates that can covalently modify hepatic proteins, potentially explaining its hepatotoxicity. researchgate.net Understanding this reactivity allows for the design of model systems to study such bioactivation pathways. By creating simplified analogs of complex drugs that retain the key reactive group, researchers can investigate the chemical mechanisms of toxicity or efficacy in a more controlled manner. researchgate.net

Applications in Target Identification

Contribution to Understanding Cyclopropylamine Reactivity in Biological Contexts

The study of this compound and related compounds has significantly contributed to the broader understanding of how cyclopropylamines behave in biological systems. The key feature is the irreversible ring-opening of the cyclopropyl group upon oxidation to a nitrogen radical cation. nih.gov This predictable reactivity has made cyclopropylamines useful probes for studying amine oxidation processes in various biological contexts. nih.gov The strained three-membered ring is prone to cleavage, and the specific bond that breaks can be influenced by the substituents on the ring, providing a tool to probe the stereoelectronic environment of the oxidizing agent, such as an enzyme active site. nih.govnih.gov

An in-depth examination of the chemical compound this compound reveals significant potential for future research and development. This article explores prospective avenues of investigation, focusing on synthetic chemistry, pharmacology, computational analysis, and biocatalysis.

Future Research Directions and Unexplored Avenues

The unique structural characteristics of 1-benzylcyclopropylamine, particularly the strained cyclopropyl (B3062369) ring adjacent to an amino group, make it a compelling subject for future scientific inquiry. Its established role as a monoamine oxidase (MAO) inhibitor serves as a foundation for exploring its broader therapeutic potential. nih.gov The following sections outline key areas where future research could yield significant advancements.

Q & A

Q. What computational approaches predict the metabolic fate of this compound in biological systems?

- Answer : Apply in silico tools like ADMET Predictor™ or SwissADME to simulate hepatic metabolism (e.g., cytochrome P450 oxidation). Validate predictions with LC-MS/MS analysis of incubation mixtures containing human liver microsomes. Track metabolites such as benzyl vinyl ketone and N-oxidized derivatives .

Synthesis & Structural Analysis

Q. What spectroscopic techniques confirm the stability of this compound under varying storage conditions?

- Answer : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic NMR and HPLC analysis. Detect cyclopropane ring opening (e.g., via loss of characteristic ¹H-NMR signals at δ 0.5–1.5 ppm) or oxidation byproducts. Store under inert gas (argon) at –20°C to prolong stability .

Q. How can researchers validate the absence of racemization during this compound synthesis?

- Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to confirm enantiopurity. Compare optical rotation values with literature data. Synthesize enantiomers via asymmetric catalysis (e.g., Evans’ oxazolidinone method) and test for differential MAO inactivation kinetics .

Ethical & Reporting Standards

Q. What guidelines ensure rigorous reporting of this compound research in publications?

- Answer : Adhere to CHEMRICHER standards for synthetic protocols and MIAME criteria for enzymatic assays. Disclose batch-specific purity data, solvent traces (e.g., benzene residues), and statistical methods (e.g., error bars representing SD, n ≥ 3). Reference prior studies on cyclopropylamine-MAO interactions to contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.